molecular formula C10H14BrNO2 B7974577 3-(2-Bromo-6-methoxyphenoxy)propan-1-amine

3-(2-Bromo-6-methoxyphenoxy)propan-1-amine

Cat. No.: B7974577
M. Wt: 260.13 g/mol
InChI Key: VOKGCYSYIHDDMO-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-methoxyphenoxy)propan-1-amine is an organic compound that features a bromine atom, a methoxy group, and an amine group attached to a phenoxypropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-methoxyphenoxy)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-methoxyphenol and 3-chloropropan-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-methoxyphenoxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted phenoxypropanamines.

    Oxidation: 3-(2-Hydroxy-6-methoxyphenoxy)propan-1-amine.

    Reduction: this compound derivatives with reduced amine groups.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-(2-Bromo-6-methoxyphenoxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-methoxyphenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-6-methoxyphenoxy)propan-1-amine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

3-(2-bromo-6-methoxyphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-9-5-2-4-8(11)10(9)14-7-3-6-12/h2,4-5H,3,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKGCYSYIHDDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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